rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Description
rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS: 2162117-48-6) is a bicyclic heterocyclic compound with a fused furo-pyrrole core. Its molecular formula is C₁₈H₂₅NO₃, and it has a molecular weight of 303.40 g/mol . The structure includes a tert-butyl carbamate group at the 3a-position and a benzyl substituent at the 5-position, conferring both steric bulk and lipophilicity. This compound is typically used as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic framework and stereochemical complexity .
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)18-12-19(10-15(18)11-21-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWIZVCYTAYURL-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CN(CC1COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]12CN(C[C@@H]1COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization Highlights:
| Entry | Oxidant Equiv | Base (Equiv) | Solvent System | Yield of (4+3) Cycloadduct (%) | Yield of (3+2) Cycloadduct (%) |
|---|---|---|---|---|---|
| 1 | 2.0 | NaTFP (2.0) | MeCN | 44 | 8 |
| 2 | 2.0 | NaTFP (2.0) | TFP/MeCN | 47 | 8 |
| 5 | 2.0 | NaTFP (2.0) | TFP/CH2Cl2/MeCN (1:2:3) | 58 | 15 |
| 6 | 2.0 | Na2CO3 (2.0) | MeCN | 48 | 10 |
| 9 | 2.0 | None | TFP/CH2Cl2/MeCN (1:2:3) | 27 | - |
| 10 | None | NaTFP (2.0) | TFP/CH2Cl2/MeCN (1:2:3) | 0 | 0 |
- Oxidant : Iodosobenzenediacetate (PIDA) is used as the oxidant.
- Base : Sodium salt of 2,2,3,3-tetrafluoro-1-propanol (NaTFP) or sodium carbonate.
- Solvent : A ternary solvent mixture of 2,2,3,3-tetrafluoro-1-propanol (TFP), dichloromethane (CH2Cl2), and acetonitrile (MeCN) provides the best yields.
- Temperature : Reactions are typically performed at 0 °C for 3-4 hours.
This optimized (4+3) cycloaddition efficiently yields the bicyclic adduct with good selectivity and yield, forming the hexahydro-furo-pyrrole core essential for the target compound.
Protection and Functional Group Installation
- The tert-butyl carboxylate (Boc) protecting group is introduced at the 3a-position to protect the carboxylic acid functionality during subsequent synthetic steps.
- The benzyl substituent at the 5-position is introduced via benzylation reactions, often employing benzyl halides or benzyl-protected intermediates.
- The stereochemistry at the 3a and 6a positions is controlled through the choice of starting materials and reaction conditions, often resulting in racemic mixtures when no chiral catalysts or auxiliaries are used.
Experimental Procedures and Conditions
- All reactions are conducted under an inert nitrogen atmosphere in oven-dried glassware to avoid moisture and oxygen interference.
- Solvents are rigorously dried using activated molecular sieves or alumina purification systems.
- Reaction progress and product purity are monitored by thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and high-performance liquid chromatography (HPLC).
- Purification is typically performed by flash column chromatography on silica gel using gradients of ethyl acetate and hexanes.
- Structural confirmation is achieved by NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography when necessary.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Key Reaction | (4+3) Net Cycloaddition between guanidine derivative and furan |
| Oxidant | Iodosobenzenediacetate (PIDA), 2.0 equiv |
| Base | Sodium salt of 2,2,3,3-tetrafluoro-1-propanol (NaTFP), 2.0 equiv |
| Solvent System | TFP/CH2Cl2/MeCN (1:2:3) |
| Temperature | 0 °C |
| Reaction Time | 3-4 hours |
| Yield of Bicyclic Adduct | Up to 58% |
| Protecting Group | tert-Butyl carboxylate (Boc) at 3a-position |
| Substituent Introduction | Benzyl group at 5-position via benzylation |
| Purification | Flash chromatography on silica gel |
| Analytical Methods | NMR, HRMS, HPLC, X-ray crystallography |
Chemical Reactions Analysis
tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the compound, leading to the formation of carboxylic acid and alcohol derivatives
Scientific Research Applications
tert-Butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Ring System Variations
tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)
- Key Differences : Replaces the furo[3,4-c]pyrrole core with a pyrrolo[3,4-b]pyrrole system, altering the oxygen atom position.
- Applications : Used in drug design for its bicyclic scaffold and chiral centers .
(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate (CAS 1018443-32-7)
- Key Differences : Incorporates an isoxazole ring instead of furan, introducing additional nitrogen and oxygen atoms.
- Implications : The isoxazole moiety enhances metabolic stability and offers distinct electronic properties for nucleophilic interactions .
- Synthesis : Prepared via coupling reactions similar to those in , using HATU and N-methylmorpholine .
C. Compound 26 from
- Structure : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
- Key Differences : Features a benzotriazole-carbonyl group at the 5-position instead of benzyl.
- Implications : The triazole group enables photochemical reactivity and coordination chemistry, expanding utility in materials science .
Table 1: Key Properties of Target Compound and Analogues
Biological Activity
Rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate (CAS: 2162117-48-6) is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- Structural Features : The compound features a furo[3,4-c]pyrrole backbone with chirality at the 3a and 6a positions, which may influence its biological interactions and pharmacological properties.
Biological Activity
Initial studies indicate that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects against specific bacterial strains.
- Cytotoxicity : Early assays indicate that the compound may possess cytotoxic activity against certain cancer cell lines, warranting further investigation into its anti-cancer properties.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Signal Transduction Pathways : Interaction with G protein-coupled receptors (GPCRs) is a possible pathway through which the compound could exert its effects on cellular signaling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromobenzyl hexahydropyrrolo[3,4-b]pyrrole | C13H14BrN | Contains a bromine atom which may enhance biological activity |
| 5-Methylbenzyl hexahydropyrrolo[3,4-b]pyrrole | C13H17N | Methyl substitution may influence solubility and reactivity |
| Rac-(3aR,6aS)-5-benzyl-tetrahydrofuro[2,3-c]pyrrole | C13H15NO2 | Different stereochemistry at the 6 position alters biological interactions |
These comparisons highlight the significance of chirality and functional groups in determining the biological activity of these compounds.
Example Study
A study investigating the cytotoxic effects of various furo[3,4-c]pyrroles on cancer cell lines indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity. Rac-tert-butyl (3aR,6aR)-5-benzyl was among those showing promising results in preliminary assays.
Q & A
Q. How can the stereochemistry of rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate be experimentally confirmed?
Methodological Answer: The stereochemistry can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystallization : Grow high-quality crystals using solvent vapor diffusion (e.g., hexane/ethyl acetate mixtures).
- Data Collection : Use synchrotron or in-house diffractometers (Cu-Kα or Mo-Kα radiation).
- Structure Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to model atomic positions and validate stereochemistry .
- Visualization : Generate ORTEP diagrams (via programs like ORTEP-3) to illustrate the bicyclic system and confirm the 3aR,6aR configuration .
Q. What synthetic strategies are typically employed to prepare this compound?
Methodological Answer: The synthesis involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to a pyrrolidine precursor under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂).
Cyclization : Form the fused furo-pyrrolidine ring via intramolecular etherification (e.g., Mitsunobu reaction with DIAD/PPh₃).
Benzylation : Install the benzyl group at position 5 using alkylation (e.g., benzyl bromide, NaH, DMF).
Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization for enantiomeric separation .
Q. How is the purity and identity of the compound validated post-synthesis?
Methodological Answer:
- Analytical HPLC : Use a C18 column (ACN/H₂O mobile phase) to assess purity (>95%).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₅N₂O₃, [M+H]+ = 329.186) with ESI-TOF.
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, Boc tert-butyl at δ 1.4 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for this compound?
Methodological Answer: Integrate density functional theory (DFT) and reaction path search algorithms to:
- Predict Transition States : Identify energy barriers for key steps (e.g., cyclization) using Gaussian or ORCA.
- Design Experiments : Apply the ICReDD framework to combine computational predictions with high-throughput screening (e.g., varying catalysts, solvents) .
- Statistical Optimization : Use Design of Experiments (DoE) to minimize trial runs (e.g., Taguchi methods for reaction temperature, stoichiometry) .
Q. How can conformational flexibility of the bicyclic system impact its reactivity or binding properties?
Methodological Answer:
- Puckering Analysis : Calculate ring puckering coordinates (Cremer-Pople parameters) for the furo-pyrrolidine system to map low-energy conformers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water or DMSO) to assess dynamic ring-flipping.
- Correlate with Reactivity : Compare activation energies for derivatization (e.g., benzyl group substitution) across conformers using QM/MM hybrid methods.
Q. How should researchers resolve contradictions between crystallographic data and computational models?
Methodological Answer:
- Validation Tools : Use PLATON (X-ray validation suite) to check for missed symmetry or disorder in SC-XRD data .
- Energy Minimization : Refine computational models (e.g., DFT-optimized geometries) against experimental torsion angles and bond lengths.
- Multi-Method Consensus : Cross-validate with solid-state NMR (for dynamic disorder) or variable-temperature XRD .
Q. What strategies mitigate racemization during synthesis or storage?
Methodological Answer:
- Low-Temperature Conditions : Perform benzylation at 0–5°C to minimize epimerization.
- Chiral Stationary Phases (CSP) : Use HPLC with amylose- or cellulose-based columns for enantiopurity checks.
- Stability Studies : Monitor racemization kinetics via polarimetry or chiral GC under storage conditions (e.g., pH, humidity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
